molecular formula C11H17N3 B117810 3-(4-Methylpiperazin-1-yl)aniline CAS No. 148546-99-0

3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810
CAS No.: 148546-99-0
M. Wt: 191.27 g/mol
InChI Key: RJGHJWKQCJAJEP-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0) is a substituted aniline derivative with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 178.28 g/mol. It features a 4-methylpiperazine moiety attached to the meta position of an aniline ring. This compound is synthesized via Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction that facilitates C–N bond formation between aryl halides and amines . Its structural versatility makes it a key intermediate in medicinal chemistry, particularly in the development of anti-prion agents, neuroprotective compounds, and kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)aniline typically involves the reaction of 3-nitroaniline with 4-methylpiperazine under reductive conditionsCommon reagents used in this process include hydrogen gas and a palladium catalyst for the reduction step .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)aniline involves its interaction with various molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the aniline ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 3-(4-methylpiperazin-1-yl)aniline, highlighting differences in substituents, molecular properties, and applications:

Compound CAS Number Molecular Formula Key Features Applications References
This compound 148546-99-0 C₁₁H₁₇N₃ Meta-substituted 4-methylpiperazine; unmodified aniline Anti-prion agents, kinase inhibitors
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 694499-26-8 C₁₃H₁₈F₃N₃ Para-substituted trifluoromethyl; methylpiperazinylmethyl group Anti-cancer drug intermediates (e.g., Bcr-AblT315I inhibitors)
4-(4-Methylpiperazin-1-yl)aniline N/A C₁₁H₁₇N₃ Para-substituted 4-methylpiperazine Antimalarial agents (Plasmodium falciparum inhibitors)
3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 1254058-34-8 C₁₆H₂₅N₃O Methoxy group; piperidine-linked piperazine ALK inhibitors (e.g., ASP3026 for anaplastic lymphoma kinase targeting)
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline 1124330-34-2 C₁₃H₂₁N₃O Ethoxy group; para-substituted piperazine Preclinical kinase inhibitor candidates
4-(4-Ethylpiperazin-1-yl)aniline N/A C₁₂H₁₉N₃ Ethyl group on piperazine (vs. methyl) Neuroprotective and anti-acetylcholinesterase agents

Key Differences and Implications

Substituent Position and Electronic Effects

  • Meta vs. Para Substitution :
    • The meta -substituted this compound exhibits distinct electronic effects compared to para -substituted analogs like 4-(4-methylpiperazin-1-yl)aniline. Para substitution often enhances planarity and π-π stacking interactions with biological targets, as seen in antimalarial applications .
    • The trifluoromethyl group in 694499-26-8 increases lipophilicity (LogP ~2.5) and metabolic stability, making it favorable for blood-brain barrier penetration in oncology targets .

Functional Group Modifications

  • Alkoxy Groups :
    • Methoxy (1254058-34-8) and ethoxy (1124330-34-2) substituents introduce steric bulk and hydrogen-bonding capabilities, improving selectivity for kinases like ALK .
  • Piperazine Modifications: Replacing the methyl group with ethyl (4-(4-ethylpiperazin-1-yl)aniline) increases basicity (pKa ~8.5 vs.

Biological Activity

3-(4-Methylpiperazin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety that enhances its interaction with biological targets. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest for further investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125

These findings suggest that the compound may inhibit bacterial growth by targeting protein synthesis pathways, ultimately leading to cell death .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. It acts as an inhibitor of NUAK1 kinase, a protein involved in cancer progression and metastasis. A study demonstrated that this compound effectively suppressed tumor cell invasion in vitro, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound exhibited a bactericidal effect at concentrations significantly lower than those required for traditional antibiotics, making it a promising candidate for further development in antimicrobial therapies .

Investigation into Anticancer Properties

Another research project focused on the compound's role as a NUAK1 kinase inhibitor. The study demonstrated that treatment with this compound resulted in a marked reduction in tumor cell migration and invasion in ovarian and prostate cancer cell lines. This suggests that the compound could be integrated into therapeutic strategies aimed at preventing metastasis in cancer patients .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

  • Route 1 : Reacting 4-chloronitrobenzene with N-methylpiperazine in DMF with K₂CO₃ as a base, followed by nitro group reduction (e.g., H₂/Pd/C) and subsequent HCl treatment to form the dihydrochloride salt .
  • Route 2 : Direct coupling of 3-methylaniline with 1-methylpiperazine under catalytic hydrogenation or metal-catalyzed conditions .

Key factors affecting yield :

  • Temperature : Higher temperatures (80–120°C) accelerate substitution but may promote side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives.
  • Catalyst choice : Pd/C improves reduction efficiency, while CuI may aid in Ullmann-type couplings .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.5 ppm and piperazine methyl groups at δ 2.2–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.20447 [M+H]⁺ for a derivative in kinase inhibitor synthesis) .
  • HPLC purity assays : Ensure ≥98% purity for biological studies, using C18 columns with MeOH/H₂O mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural modifications (e.g., chloro vs. trifluoromethyl substituents) or assay conditions:

  • Case study : The dihydrochloride salt (CAS 125819-00-3) shows stronger receptor binding than non-salt forms due to improved solubility .
  • Methodological adjustments :
    • Use isothermal titration calorimetry (ITC) to compare binding affinities under consistent pH and ionic strength.
    • Validate cellular assays with orthogonal techniques (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What strategies optimize the synthesis of this compound for high-throughput medicinal chemistry?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours with comparable yields (e.g., 85% yield at 150°C) .
  • Flow chemistry : Enables continuous production by coupling nitro reduction and amination steps in a single reactor .
  • Automated purification : Employ flash chromatography systems with gradient elution (e.g., CH₂Cl₂:MeOH 9:1 → 7:3) .

Q. How does the piperazine moiety influence the pharmacokinetic properties of this compound derivatives?

  • Solubility : The basic piperazine nitrogen (pKa ~8.5) enhances water solubility at physiological pH, critical for oral bioavailability.
  • Metabolic stability : Methyl substitution on piperazine reduces CYP450-mediated oxidation compared to unsubstituted analogs.
  • Case study : In Ponatinib analogs, the 4-methylpiperazinyl group improves blood-brain barrier penetration by modulating logP values .

Q. What computational methods are effective in predicting the binding modes of this compound-based kinase inhibitors?

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with ATP-binding pockets (e.g., WDR5 or Stk1 kinases) .
  • MD simulations : Analyze stability of piperazine-aromatic stacking interactions over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

3. Data Contradiction Analysis Q. 3.1 Why do reported yields for this compound synthesis vary between 46% and 85%?

  • Catalyst deactivation : Pd/C may lose activity if exposed to moisture, leading to incomplete nitro reduction .
  • Side reactions : Competing N-alkylation or over-reduction of the aniline group under prolonged H₂ exposure .
  • Resolution : Monitor reactions by TLC (Rf ~0.4 in EtOAc/hexane 1:1) and optimize H₂ pressure (20–30 psi) .

4. Experimental Design for Biological Studies Q. 4.1 How to design assays evaluating this compound derivatives as kinase inhibitors?

  • In vitro kinase assays : Use recombinant kinases (e.g., DDR1/2) with ATP-Glo™ luminescence detection (IC₅₀ determination) .
  • Cellular efficacy : Test antiproliferative activity in leukemia cell lines (e.g., K562) with Alamar Blue viability assays .
  • Counter-screening : Assess selectivity against non-target kinases (e.g., EGFR, VEGFR) to minimize off-target effects .

5. Safety and Handling Q. 5.1 What precautions are necessary when handling this compound derivatives?

  • Toxicity : Avoid inhalation (LC₅₀ > 200 mg/kg in rats); use fume hoods and PPE .
  • Storage : Store under argon at –20°C to prevent oxidation of the aniline group .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHJWKQCJAJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468655
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-99-0
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methyl-1-piperazinyl)aniline
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Synthesis routes and methods I

Procedure details

3-(4-Methyl-piperazin-1-yl)-phenylamine is prepared as described for 4-(4-methyl-piperazin-1-yl)-phenylamine (see Example 1) using 3-bromo-phenylamine.
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Synthesis routes and methods II

Procedure details

Into the solution of 1-methyl-4-(3-nitrophenyl)-piperazine (123 mg, 0.556 mmol) in ethanol (5 mL) was added Pd (10% on carbon, 12.0 mg). The mixture was degassed for 5 min and was then was stirred under H2 atmosphere (balloon pressure) at rt for 24 h. After that time, the reaction mixture was filtered and the filtrate was concentrated in vacuo to obtain the title compound as light yellow oil. 1H NMR (CDCl3, 400 MHz): δ=2.35 (s, 3H), 2.56 (t, 41H, J=5.2 Hz), 3.18 (t, 41H, J=5.0 Hz), 3.60 (brs, 2H), 6.21-6.23 (m, 1H), 6.27 (t, 1H, J=2.2 Hz), 6.36-6.39 (m, 1H), 7.05 (m, 1H). MS (ES+): m/z 192.31 (100) [MH+]. HPLC: tR=0.39 min (ZQ2000, polar—5 min).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(4-Methylpiperazin-1-yl)aniline
3-(4-Methylpiperazin-1-yl)aniline
3-(4-Methylpiperazin-1-yl)aniline
3-(4-Methylpiperazin-1-yl)aniline
3-(4-Methylpiperazin-1-yl)aniline
3-(4-Methylpiperazin-1-yl)aniline

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